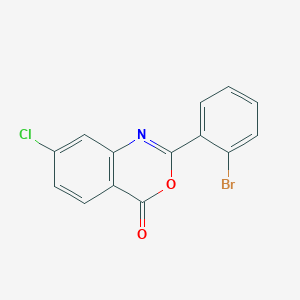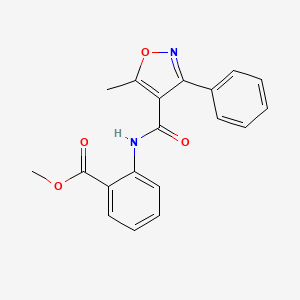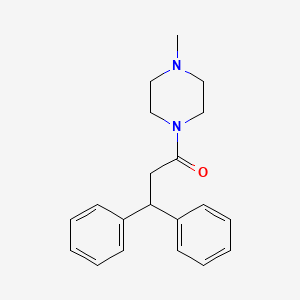
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H7BrClNO2 and its molecular weight is 336.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.93487 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Suzuki–Miyaura Cross-Coupling
A study demonstrated the use of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one derivatives in Suzuki–Miyaura cross-coupling reactions to increase appendage diversity on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, yielding biaryl products with high efficiency (Yu et al., 2013).
Synthesis of Quinazolinones
Another research highlighted the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its transformation into various quinazolinone derivatives, showcasing the versatility of benzoxazine compounds in synthesizing bioactive molecules (Patel et al., 2006).
Antimicrobial Activity
Quinazolinone Derivatives
The antimicrobial properties of quinazolinone derivatives synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one were investigated, indicating their potential in developing new antimicrobial agents (Patel et al., 2006).
Lipid Alteration Properties
Hypolipidemic Activities
A series of 4H-3,1-benzoxazin-4-ones, including compounds with a bromophenyl group, demonstrated significant lipid-altering properties in rats, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating effects (Fenton et al., 1989).
Agronomic Utility
Allelochemicals from Gramineae
Benzoxazinones and related compounds, including those derived from benzoxazine structures, have been studied for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds' potential agronomic utility, including their roles in crop protection and as natural herbicide models, has been extensively researched (Macias et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-4-2-1-3-9(11)13-17-12-7-8(16)5-6-10(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDRHNFZHVOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)



![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)


![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
